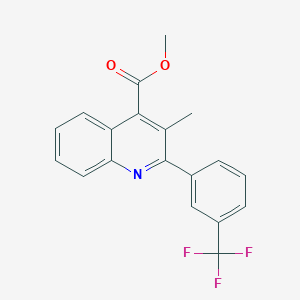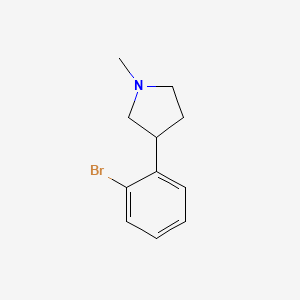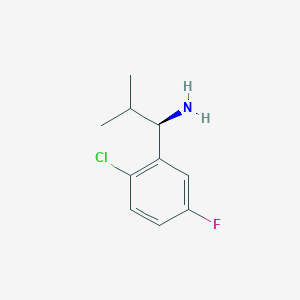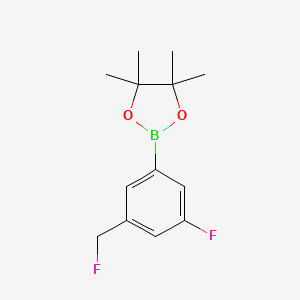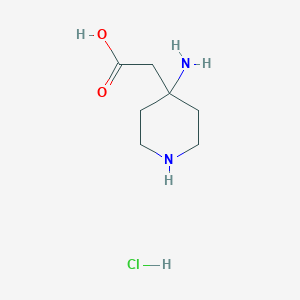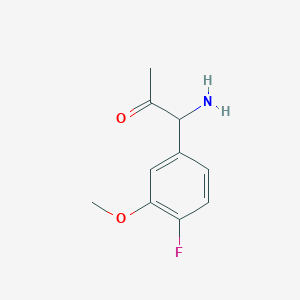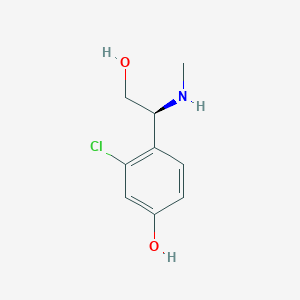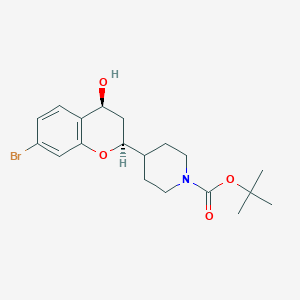
tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a brominated chroman ring, and a piperidine carboxylate moiety
Vorbereitungsmethoden
The synthesis of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the chroman ring, bromination, and the introduction of the piperidine carboxylate group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using common reagents like sodium azide or thiourea.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The brominated chroman ring and piperidine carboxylate moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl4-((2R,4R)-7-bromo-4-hydroxychroman-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound features a methylsulfonyl group instead of a brominated chroman ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H26BrNO4 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S,4S)-7-bromo-4-hydroxy-3,4-dihydro-2H-chromen-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,15-16,22H,6-9,11H2,1-3H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
VMPZEVIZYSTVGO-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@@H](C3=C(O2)C=C(C=C3)Br)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C3=C(O2)C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
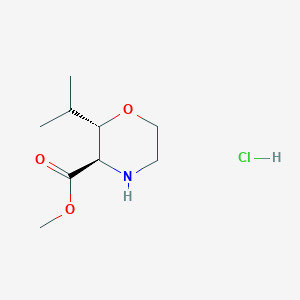
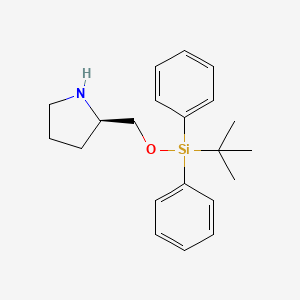
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)
